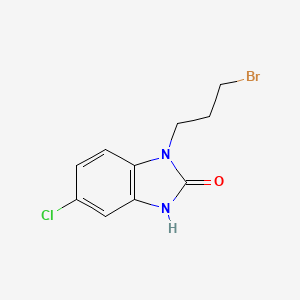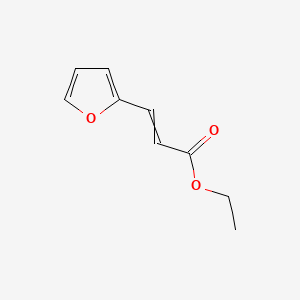
Ethyl 3-(furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . This compound is notable for its furan ring structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(furan-2-yl)acrylate can be synthesized through various methods. One common approach involves the esterification of 2-furanacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl 2-furanacrylate often involves catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of α-methyl-2-furanpropanol under high pressure of hydrogen over a skeletal Cu-Al catalyst can yield ethyl 2-furanacrylate .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Hydrogenolysis: Cleavage of C-O bonds in the furan ring, leading to the formation of diols and olefins.
Grignard Reactions: Reaction with Grignard reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrogenation: Typically performed under high hydrogen pressure (50 atm) and elevated temperatures (300°C) using catalysts like Cu-Al or Ni-Al.
Grignard Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide in anhydrous ether.
Major Products:
Hydrogenation: Tetrahydro-2-furanpropanol and heptanediols.
Grignard Reactions: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(furan-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-furanacrylate involves its interaction with molecular targets through its furan ring and ester functional group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological activities.
Comparación Con Compuestos Similares
Ethyl 3-(furan-2-yl)acrylate can be compared with other furan derivatives such as:
Ethyl 2-fluoroacrylate: Similar in structure but contains a fluorine atom, leading to different reactivity and applications.
2-Furanacrylic acid: The parent acid of ethyl 2-furanacrylate, used in similar synthetic applications.
Tetrahydrofuran: A fully hydrogenated derivative of furan, widely used as a solvent.
Uniqueness: this compound is unique due to its combination of a furan ring and an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
ethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
Clave InChI |
MWZBTMXISMOMAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
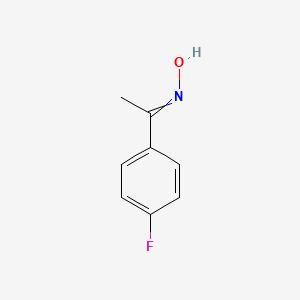
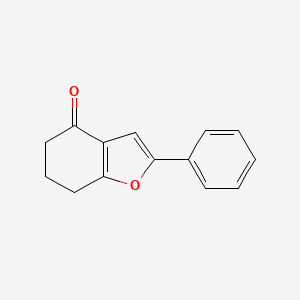
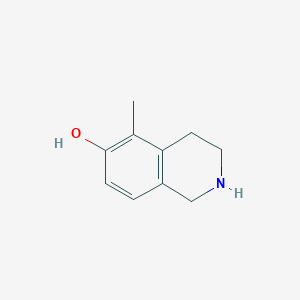
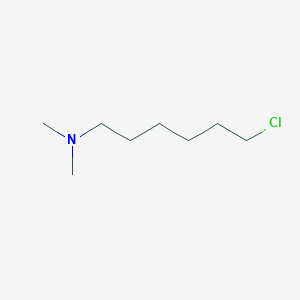
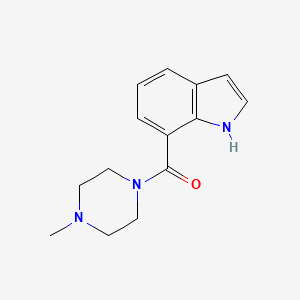
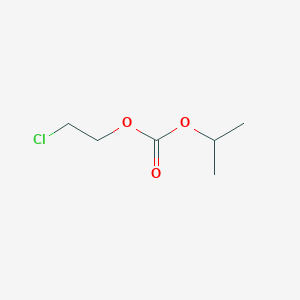
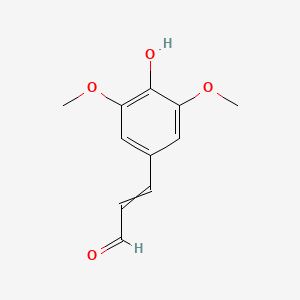
![1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
